molecular formula C16H8ClFN2O B2928937 (2E)-2-(1,3-benzoxazol-2-yl)-3-(2-chloro-6-fluorophenyl)prop-2-enenitrile CAS No. 618390-17-3

(2E)-2-(1,3-benzoxazol-2-yl)-3-(2-chloro-6-fluorophenyl)prop-2-enenitrile

Cat. No.: B2928937
CAS No.: 618390-17-3
M. Wt: 298.7
InChI Key: LWDOOUPYNQIGMR-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-2-(1,3-benzoxazol-2-yl)-3-(2-chloro-6-fluorophenyl)prop-2-enenitrile is a useful research compound. Its molecular formula is C16H8ClFN2O and its molecular weight is 298.7. The purity is usually 95%.
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Scientific Research Applications

Fluorescence Probes and Sensing Applications

  • Fluorescence Sensing : The compound, due to its benzoxazole component, can be used in fluorescence probes for sensing pH and metal cations. Analogous benzoxazole compounds have been shown to be sensitive to pH changes and selective in metal cation detection, important in biological and environmental applications (Tanaka et al., 2001).

Crystal Structures and Molecular Interactions

  • Crystallographic Studies : Research on similar molecules has involved examining their hydrogen-bonded structures, which can contribute to understanding molecular interactions and designing new materials. For instance, variations in hydrogen bonding and pi-pi stacking interactions have been observed in substituted 2-aryl-2,3,4,5-tetrahydro-1H-1,4-epoxy-1-benzazepines (Gómez et al., 2009).

Chemical Synthesis and Drug Design

  • Synthesis and Antitumor Applications : Derivatives of benzothiazoles and benzoxazoles, similar to the compound , have been synthesized for potential antitumor applications. Their specific interactions and transformations within biological systems are areas of active research, contributing to novel drug design (Bradshaw et al., 2002).

Photophysical Studies

  • Photophysical Properties : The study of photophysical properties of benzoxazole derivatives is crucial in understanding their potential in applications like light harvesting and fluorescence imaging. For instance, research on substituted benzoxazole compounds has explored their solvatochromic behavior and photostability, relevant in developing new photonic and electronic materials (Guzow et al., 2013).

Enhanced Mesophase in Liquid Crystals

  • Liquid Crystal Technology : The introduction of fluorine atoms in benzoxazole-based compounds can significantly alter their liquid crystalline properties, making them useful in advanced material science, particularly in display technologies and optical devices (Shi et al., 2016).

Properties

IUPAC Name

(E)-2-(1,3-benzoxazol-2-yl)-3-(2-chloro-6-fluorophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8ClFN2O/c17-12-4-3-5-13(18)11(12)8-10(9-19)16-20-14-6-1-2-7-15(14)21-16/h1-8H/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWDOOUPYNQIGMR-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C(=CC3=C(C=CC=C3Cl)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(O2)/C(=C/C3=C(C=CC=C3Cl)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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